molecular formula C24H27N3O2 B14976257 N-[2-(1H-indol-3-yl)ethyl]-4-methyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)pentanamide

N-[2-(1H-indol-3-yl)ethyl]-4-methyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)pentanamide

Cat. No.: B14976257
M. Wt: 389.5 g/mol
InChI Key: ZTYPJSDXXMPVDI-UHFFFAOYSA-N
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Description

N-[2-(1H-INDOL-3-YL)ETHYL]-4-METHYL-2-(1-OXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PENTANAMIDE is a complex organic compound that features an indole moiety and an isoindoline structure. Indole derivatives are significant in natural products and pharmaceuticals due to their diverse biological activities . This compound is of interest in various fields, including medicinal chemistry and organic synthesis.

Preparation Methods

The synthesis of N-[2-(1H-INDOL-3-YL)ETHYL]-4-METHYL-2-(1-OXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PENTANAMIDE typically involves the coupling of tryptamine with a suitable carboxylic acid derivative. One common method employs N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond . The reaction conditions generally include:

    Reactants: Tryptamine and a carboxylic acid derivative.

    Reagents: DCC as a coupling agent.

    Solvent: Dichloromethane or another suitable organic solvent.

    Temperature: Room temperature to slightly elevated temperatures.

Chemical Reactions Analysis

N-[2-(1H-INDOL-3-YL)ETHYL]-4-METHYL-2-(1-OXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PENTANAMIDE can undergo various chemical reactions, including:

Scientific Research Applications

N-[2-(1H-INDOL-3-YL)ETHYL]-4-METHYL-2-(1-OXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PENTANAMIDE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and pharmaceuticals

Mechanism of Action

The mechanism of action of N-[2-(1H-INDOL-3-YL)ETHYL]-4-METHYL-2-(1-OXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PENTANAMIDE involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as apoptosis, proliferation, and differentiation .

Comparison with Similar Compounds

N-[2-(1H-INDOL-3-YL)ETHYL]-4-METHYL-2-(1-OXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PENTANAMIDE can be compared with other indole derivatives, such as:

Properties

Molecular Formula

C24H27N3O2

Molecular Weight

389.5 g/mol

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-4-methyl-2-(3-oxo-1H-isoindol-2-yl)pentanamide

InChI

InChI=1S/C24H27N3O2/c1-16(2)13-22(27-15-18-7-3-4-9-20(18)24(27)29)23(28)25-12-11-17-14-26-21-10-6-5-8-19(17)21/h3-10,14,16,22,26H,11-13,15H2,1-2H3,(H,25,28)

InChI Key

ZTYPJSDXXMPVDI-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)NCCC1=CNC2=CC=CC=C21)N3CC4=CC=CC=C4C3=O

Origin of Product

United States

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